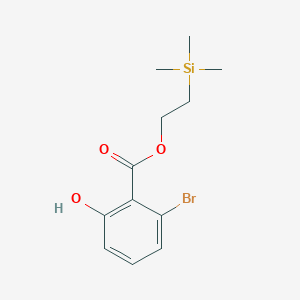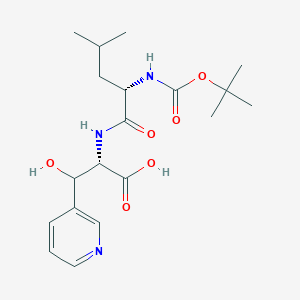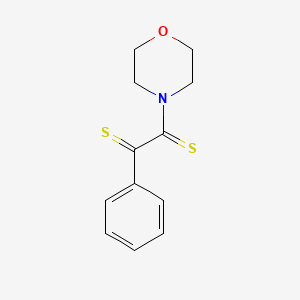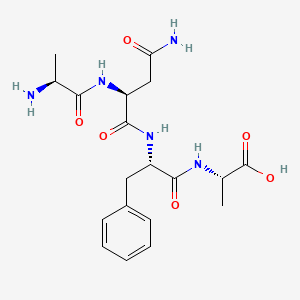
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is a chemical compound with the molecular formula C12H17BrO3Si and a molecular weight of 317.25 g/mol . It is a derivative of benzoic acid and contains both bromine and trimethylsilyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate typically involves the esterification of 2-bromo-6-hydroxybenzoic acid with 2-(trimethylsilyl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of 2-(Trimethylsilyl)ethyl 2-iodo-6-hydroxybenzoate.
Oxidation: Formation of 2-(Trimethylsilyl)ethyl 2-bromo-6-oxo-benzoate.
Reduction: Formation of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzyl alcohol.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-hydroxybenzoic acid: Lacks the trimethylsilyl group, making it less lipophilic.
2-(Trimethylsilyl)ethyl benzoate: Lacks the bromine and hydroxyl groups, reducing its reactivity.
2-Bromo-6-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capabilities.
Uniqueness
2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is unique due to the presence of both bromine and trimethylsilyl groups, which enhance its reactivity and lipophilicity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .
Properties
CAS No. |
143104-20-5 |
|---|---|
Molecular Formula |
C12H17BrO3Si |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-trimethylsilylethyl 2-bromo-6-hydroxybenzoate |
InChI |
InChI=1S/C12H17BrO3Si/c1-17(2,3)8-7-16-12(15)11-9(13)5-4-6-10(11)14/h4-6,14H,7-8H2,1-3H3 |
InChI Key |
NEWQMIQCICNFNV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C1=C(C=CC=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)

![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)


![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)


